

# Comparative Crystallographic Analysis of Pyridin-3-ol Derivatives

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## Compound of Interest

Compound Name: **4,6-Difluoropyridin-3-ol**

Cat. No.: **B596940**

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the crystallographic data for derivatives related to **4,6-Difluoropyridin-3-ol**. Due to the current absence of publicly available single-crystal X-ray diffraction data for **4,6-Difluoropyridin-3-ol**, this document presents a comparison with structurally analogous compounds. The data herein is intended to offer insights into the potential solid-state structure and intermolecular interactions that might be expected for the target compound and to serve as a valuable resource for ongoing research and drug development efforts.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected pyridine derivatives. The inclusion of 3-Hydroxypyridine provides a baseline for the parent heterocyclic scaffold, while halogenated analogues offer insights into the effects of substituent changes on the crystal packing and molecular geometry.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Ref.
Methyl 4,6-dichloropyridine-3-carboxylate	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /n	8.033	18.974	11.240	95.224	1705.9	[1]
3-Hydroxypyridine	C <sub>5</sub> H <sub>5</sub> NO	-	-	-	-	-	-	-	[2]
2-Amino-4,6-dichloropyrimidine	C <sub>4</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub>	-	-	-	-	-	-	-	[3]
4-Amino-2,6-dichlorophenol	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>2</sub> O	Monoclinic	P2 <sub>1</sub> /n	4.6064	11.756 <sup>9</sup>	13.229 <sup>1</sup>	96.760	711.47	[4]

Note: Detailed crystallographic data for 3-Hydroxypyridine and 2-Amino-4,6-dichloropyrimidine can be accessed via their respective CCDC numbers: 165614 and 702437.[2][3]

## Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a general procedure for the determination of the crystal structure of a small organic molecule, such as a **4,6-Difluoropyridin-3-ol** derivative.

### 1. Crystal Growth:

- High-quality single crystals are paramount for successful X-ray diffraction analysis.[\[5\]](#)
- Crystals should ideally be between 0.1 and 0.3 mm in all dimensions, be free of cracks and other defects, and have a regular shape.[\[5\]](#)
- Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is prepared. The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
- Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
- Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.

### 2. Crystal Mounting:

- A suitable single crystal is selected under a microscope.
- The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
- The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and protect the crystal from X-ray damage.

### 3. Data Collection:

- The crystal is exposed to a monochromatic X-ray beam.[\[5\]](#)
- A series of diffraction images are collected as the crystal is rotated.[\[5\]](#)

- The positions and intensities of the diffracted X-ray spots are recorded by a detector.

#### 4. Data Processing and Structure Solution:

- The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.
- The intensities of the reflections are integrated and corrected for various experimental factors.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

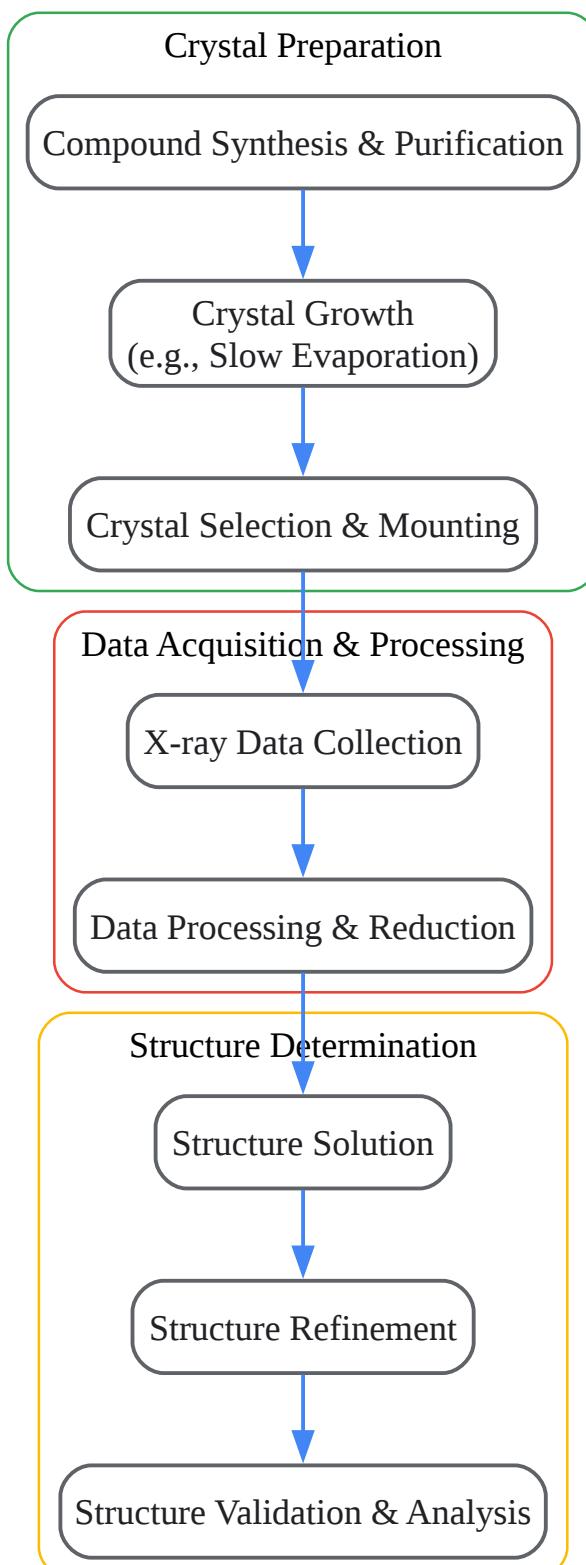
#### 5. Structure Refinement:

- The initial structural model is refined against the experimental data using least-squares methods.
- Atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.
- Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

#### 6. Validation and Analysis:

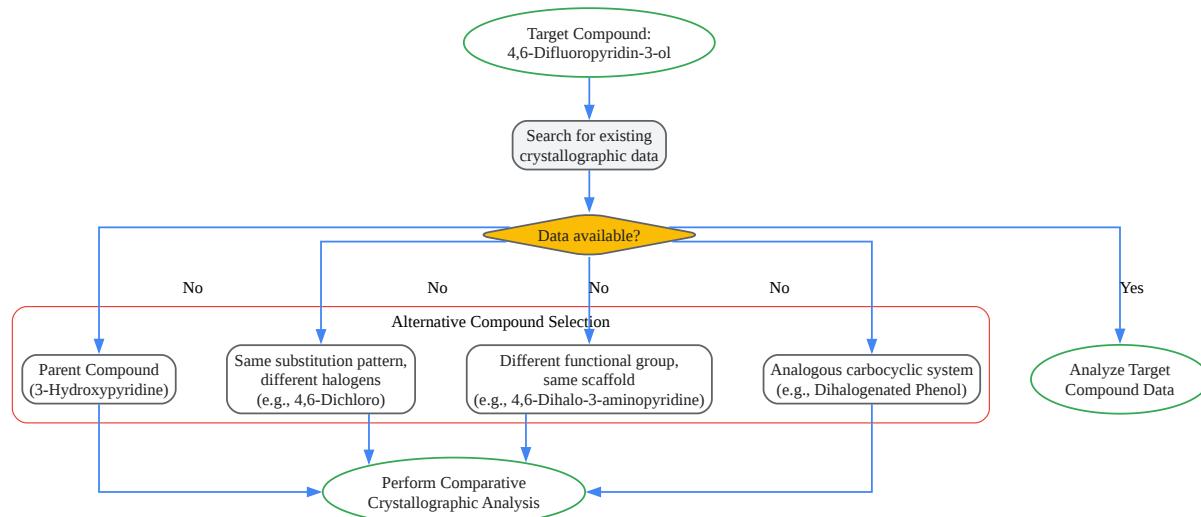
- The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
- The resulting structural information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions, is then analyzed.

## Visualizations



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*General workflow for single-crystal X-ray crystallography.*



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*Logical flow for selecting alternative compounds for comparison.*

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